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4-(L-gamma-glutamylamino)butanoate -

4-(L-gamma-glutamylamino)butanoate

Catalog Number: EVT-1597131
CAS Number:
Molecular Formula: C9H15N2O5-
Molecular Weight: 231.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-(L-gamma-glutamylamino)butanoate is conjugate base of 4-(L-gamma-glutamylamino)butanoic acid. It is a conjugate base of a 4-(L-gamma-glutamylamino)butanoic acid.
Source and Classification

This compound is derived from the amino acid glutamic acid and falls under the classification of gamma-amino acids. It is categorized as a polyamine and is integral to metabolic pathways involving amino acids. Its relevance extends to both plant and microbial metabolism, where it is synthesized from glutamate through enzymatic processes .

Synthesis Analysis

The synthesis of 4-(L-gamma-glutamylamino)butanoate typically involves several chemical reactions starting from readily available precursors. One common method includes the hydrolysis of gamma-glutamyl-gamma-aminobutyraldehyde, which can be catalyzed by specific enzymes such as gamma-glutamyl-gamma-aminobutyrate hydrolase (puuD) to yield this compound .

Technical Details

  • Starting Materials: L-glutamic acid and appropriate anhydrides or aldehydes.
  • Reaction Conditions: The synthesis often requires controlled temperatures to minimize racemization of glutamic acid.
  • Yield Optimization: Techniques such as using a Kugelrohr apparatus for water removal during synthesis can enhance yield and purity .
Molecular Structure Analysis

The molecular structure of 4-(L-gamma-glutamylamino)butanoate can be represented by its chemical formula C9H16N2O5C_9H_{16}N_2O_5. Its structural representation reveals the presence of functional groups characteristic of amino acids and polyamines.

Structural Data

  • Molecular Weight: Approximately 216.24 g/mol.
  • InChI Key: InChI=1S/C9H16N2O5/c10-6(9(15)16)3-4-7(12)11-5-1-2-8(13)14/
  • SMILES Notation: NC@@HC(O)=O .
Chemical Reactions Analysis

4-(L-gamma-glutamylamino)butanoate participates in various biochemical reactions, primarily involving its conversion back into other metabolites such as gamma-aminobutyric acid and L-glutamate.

Reaction Mechanisms

  1. Hydrolysis: The compound can be hydrolyzed to produce gamma-aminobutyric acid and L-glutamate.
  2. Decarboxylation: It can undergo decarboxylation reactions leading to the formation of other amines.
  3. Enzymatic Reactions: Enzymes like L-glutamic acid decarboxylase facilitate its transformation into gamma-aminobutyric acid, linking it to neurotransmitter synthesis .
Mechanism of Action

The mechanism of action for 4-(L-gamma-glutamylamino)butanoate involves its role as a substrate in metabolic pathways. As an intermediate in putrescine degradation, it helps regulate polyamine levels within cells.

Process Data

The conversion processes involve enzymatic catalysis where specific enzymes recognize and act upon this compound, facilitating its transformation into biologically active molecules like gamma-aminobutyric acid, which is crucial for neurotransmission in the central nervous system .

Physical and Chemical Properties Analysis

4-(L-gamma-glutamylamino)butanoate exhibits several notable physical and chemical properties:

Physical Properties

  • State: Solid
  • Melting Point: Approximately 203 °C
  • Solubility: Soluble in water due to its polar functional groups.

Chemical Properties

  • Charge: Neutral at physiological pH.
  • Stability: Stable under normal physiological conditions but may degrade under extreme pH or temperature.

These properties facilitate its biological functions and applications in scientific research .

Applications

4-(L-gamma-glutamylamino)butanoate has several scientific uses:

  1. Biochemical Research: It serves as a model compound for studying polyamine metabolism and its implications in cell growth regulation.
  2. Neuroscience Studies: Its role as a precursor to gamma-aminobutyric acid makes it relevant in studies concerning neurotransmitter dynamics.
  3. Pharmaceutical Development: Understanding its metabolic pathways may lead to therapeutic applications in conditions related to polyamine dysregulation.
Biosynthesis and Metabolic Pathways

Role in Putrescine Catabolism and Polyamine Homeostasis

4-(L-γ-glutamylamino)butanoate (γ-glutamyl-GABA) serves as a critical intermediate in the bacterial degradation of putrescine (1,4-diaminobutane), a ubiquitous polyamine essential for cell growth, DNA stabilization, and stress adaptation. The Puu pathway (Putrescine Utilization Pathway) converts putrescine into metabolically usable intermediates while maintaining polyamine homeostasis. This pathway initiates with γ-glutamylation of putrescine by putrescine:glutamate γ-glutamyltransferase (PuuA), forming γ-glutamylputrescine. Subsequent oxidation by γ-glutamylputrescine oxidase (PuuB) yields γ-glutamyl-γ-aminobutyraldehyde, which is dehydrogenated to γ-glutamyl-GABA [4] [5].

γ-Glutamyl-GABA acts as a metabolic checkpoint, diverting carbon and nitrogen toward energy production or anabolic processes. Its accumulation triggers feedback inhibition of PuuA, preventing excessive putrescine degradation and ensuring polyamine pool stability. This regulatory mechanism is vital for bacterial responses to environmental stressors like nitrogen limitation, where polyamines modulate redox balance and gene expression [4].

Table 1: Key Intermediates and Enzymes in the Puu Pathway

IntermediateEnzymeReactionProduct
PutrescinePuuAγ-Glutamylationγ-Glutamylputrescine
γ-GlutamylputrescinePuuBOxidationγ-Glutamyl-γ-aminobutyraldehyde
γ-Glutamyl-γ-aminobutyraldehydeDehydrogenaseNAD+-dependent oxidationγ-Glutamyl-GABA
γ-Glutamyl-GABAPuuDHydrolysisGABA + Glutamate

Enzymatic Cascade Involving γ-Glutamyl-γ-Aminobutyrate Hydrolase (PuuD)

The hydrolysis of γ-glutamyl-GABA is exclusively catalyzed by γ-glutamyl-γ-aminobutyrate hydrolase (PuuD), a cytoplasmic enzyme that cleaves the γ-glutamyl amide bond to release GABA and glutamate. PuuD belongs to the amidase signature family and exhibits strict substrate specificity for γ-glutamyl-GABA. Structural analyses reveal a conserved catalytic triad (Ser⁷⁷-Ser⁷⁹-Lys⁸¹ in E. coli) that nucleophilically attacks the carbonyl carbon of the amide bond. The reaction proceeds via a tetrahedral intermediate stabilized by an oxyanion hole, followed by proton transfer to the amine group of GABA [5] [7].

PuuD operates as a metabolic valve:

  • GABA Fate: Released GABA enters the GABA shunt, where GabT (transaminase) and GabD (dehydrogenase) convert it to succinate semialdehyde and subsequently succinate, feeding the TCA cycle.
  • Glutamate Recycling: Liberated glutamate is reutilized for γ-glutamylation via PuuA or as a nitrogen donor for biosynthetic reactions. This minimizes nitrogen waste and sustains pathway flux under nutrient stress [4] [7].

Figure: Catalytic Mechanism of PuuD

γ-Glutamyl-GABA + H₂O  │  │ PuuD (Ser nucleophile)  ↓  Tetrahedral Intermediate  │  │ Collapse + Proton transfer  ↓  GABA + Glutamate  

Cross-Pathway Integration with Arginine and Proline Metabolism

γ-Glutamyl-GABA bridges putrescine degradation with central nitrogen metabolism via arginine and proline pathways. Putrescine biosynthesis originates from arginine decarboxylation (via agmatine) or ornithine decarboxylation, linking it directly to the urea cycle. Ornithine itself derives from glutamate semialdehyde—a shared intermediate with proline biosynthesis [1] [3].

The KEGG pathway map00330 (Arginine and Proline Metabolism) annotates γ-glutamyl-GABA as a node interconnecting:

  • Arginine → Ornithine → Putrescine
  • Glutamate → Proline → P5C (Δ¹-pyrroline-5-carboxylate)P5C serves as a convergence point: it is reduced to proline by PYCR enzymes or oxidized to glutamate by PRODH/P5CDH. The latter reaction generates electrons for respiratory chains, illustrating energy-generating cross-talk [1] [3].

Table 2: Metabolic Cross-Talk Involving γ-Glutamyl-GABA

PathwayConnecting Metabolite/ReactionFunctional Significance
Arginine MetabolismOrnithine → PutrescinePutrescine precursor for Puu pathway
Proline MetabolismGlutamate ↔ P5C ↔ ProlineP5C dehydrogenase generates NAD(P)H
GABA ShuntGABA → Succinate semialdehyde → SuccinateFeeds TCA cycle; generates ATP
Glutamate PoolGlutamate from PuuD hydrolysisNitrogen donor for biosynthesis

Redundant Enzymatic Systems in Bacterial Degradation Pathways

Bacteria employ parallel pathways for putrescine/GABA metabolism, ensuring metabolic flexibility:

  • Puu Pathway: E. coli prioritizes this route for putrescine-to-GABA conversion via γ-glutamyl-GABA. The puuABCDE operon encodes all enzymes, including PuuD, and is induced by putrescine and nitrogen starvation [4] [5].
  • Gab Pathway: Utilizes GabT (GABA transaminase) and GabD (succinate semialdehyde dehydrogenase) to directly convert GABA to succinate without γ-glutamylation. This system is promiscuous, accepting multiple amino donors (e.g., pyruvate, α-ketoglutarate) [2] [4].
  • CsiD Operon: In carbon-starved E. coli, the csiD-lhgO-gabDTP operon activates. CsiD hydroxylates glutarate (derived from lysine) to L-2-hydroxyglutarate, while GabD/GabT process GABA from alternative sources. This operon overlaps functionally with puu but responds to distinct regulatory cues [2].

Table 3: Redundant Bacterial Systems for GABA/Putrescine Metabolism

SystemKey EnzymesSubstrate SpecificityRegulatory TriggerEnd Product
Puu PathwayPuuA, PuuB, PuuDPutrescine (γ-glutamylated)Nitrogen starvation, putrescineGABA, Glutamate
Gab PathwayGabT, GabDGABA (free)Acid stress, carbon limitationSuccinate
CsiD OperonCsiD (dioxygenase), LhgOGlutarate, GABACarbon starvationα-Ketoglutarate

Such redundancy enables bacteria to:

  • Adapt to Nutrient Shifts: Carbon starvation induces CsiD/Gab, while nitrogen scarcity upregulates Puu.
  • Prevent Toxic Accumulation: Glutarate (from lysine) or excess putrescine is rapidly funneled to TCA cycle intermediates.
  • Maintain Redox Balance: GABA shunt regeneration of NAD⁺ supports glycolysis under hypoxia [2] [4] [7].

Properties

Product Name

4-(L-gamma-glutamylamino)butanoate

IUPAC Name

(2S)-2-azaniumyl-5-(3-carboxylatopropylamino)-5-oxopentanoate

Molecular Formula

C9H15N2O5-

Molecular Weight

231.23 g/mol

InChI

InChI=1S/C9H16N2O5/c10-6(9(15)16)3-4-7(12)11-5-1-2-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/p-1/t6-/m0/s1

InChI Key

MKYPKZSGLSOGLL-LURJTMIESA-M

Canonical SMILES

C(CC(=O)[O-])CNC(=O)CCC(C(=O)[O-])[NH3+]

Isomeric SMILES

C(CC(=O)[O-])CNC(=O)CC[C@@H](C(=O)[O-])[NH3+]

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